2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-7-10-21(11-8-18)28-16-20-13-19-9-12-24(34-3)15-25(19)30(27(20)32)17-26(31)29-22-5-4-6-23(14-22)33-2/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPRMUDKGHIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinoline with N-(3-methoxyphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
The compound 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide represents a significant area of research due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article provides a detailed overview of its applications, supported by relevant case studies and data tables.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. Its structure features a quinoline core, which is known for various biological activities, particularly in cancer therapy.
Structural Features
- Quinoline Backbone : The quinoline structure is essential for its biological activity, allowing interaction with various cellular targets.
- Methoxy Groups : The presence of methoxy groups enhances solubility and bioavailability.
- Amino Substituents : The amino groups are crucial for receptor binding and biological activity.
Anticancer Activity
The compound has shown promising results in various preclinical studies targeting different cancer types. Its mechanisms of action include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : Studies have demonstrated its ability to inhibit key signaling pathways associated with tumor proliferation, such as the AKT/mTOR pathway.
Case Study: Glioma Cells
A notable study evaluated the cytotoxic effects of this compound on glioma cell lines. Results indicated:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against glioma cells.
- Mechanistic Insights : It was found to induce both apoptosis and necroptosis, sparing normal astrocytes, which suggests a favorable therapeutic index.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. This aspect is under investigation, with ongoing research aimed at elucidating the underlying mechanisms.
Data Summary Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Significant cytotoxicity in glioma cells | |
| Apoptosis Induction | Activation of apoptotic pathways | |
| Necroptosis | Induction observed in cancer models | |
| Antimicrobial | Potential activity against bacterial strains | Ongoing |
| Neuroprotective | Protective effects in neurodegenerative models | Ongoing |
Mechanism of Action
The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
2-oxo-1,2-dihydroquinoline: Another related compound with a similar core but different substituents.
N-(3-methoxyphenyl)acetamide: A simpler analog with fewer functional groups.
Uniqueness
2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the resulting biological activity
Biological Activity
The compound 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS Number: 932470-31-0) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C29H31N3O3
- Molecular Weight: 469.6 g/mol
- Structure: The compound features a quinoline core substituted with methoxy and phenyl groups, which may influence its biological properties.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity:
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and proliferation.
- Modulation of Signaling Pathways: The compound may affect critical pathways such as MAPK and NF-kB, which are involved in cell survival and apoptosis.
Study 1: Anticancer Efficacy
In vitro studies indicated that the compound reduced the viability of glioma cells by inducing apoptosis through caspase activation. The IC50 values observed were comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Study 2: Neuroprotection
Research has indicated that similar quinoline derivatives can protect neuronal cells from glutamate-induced excitotoxicity. This suggests that the compound may also possess neuroprotective properties worth exploring in models of neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for high purity?
- The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. Key steps include:
- Aminomethylation : Introducing the [(4-methylphenyl)amino]methyl group via reductive amination using sodium borohydride (NaBH₄) under mild acidic conditions .
- Acetamide coupling : Employing carbodiimide-based coupling reagents (e.g., DCC or EDC) to attach the N-(3-methoxyphenyl)acetamide moiety .
- Optimization strategies :
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Temperature control (e.g., low temperatures for unstable intermediates) .
- Monitoring via TLC or HPLC to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C7 and aryl regions) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- IR spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
- Purity assessment : HPLC with UV detection (≥95% purity threshold) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC₅₀ ~10–50 µM in MCF-7 breast cancer cells) via apoptosis induction .
- Anti-inflammatory activity : Suppression of COX-2 enzyme in vitro (~30% inhibition at 20 µM) .
- Comparative data : Structural analogs with halogen substitutions (e.g., Cl at C6) show enhanced potency, suggesting substituent-driven activity .
Advanced Research Questions
Q. What molecular mechanisms underlie its biological activity, and how can they be experimentally validated?
- Proposed mechanisms :
- Kinase inhibition : Molecular docking suggests interaction with ATP-binding pockets of kinases (e.g., EGFR tyrosine kinase) .
- Receptor modulation : Potential agonism/antagonism of G-protein-coupled receptors (GPCRs) linked to inflammation .
- Validation methods :
- In vitro assays : Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Cellular models : siRNA knockdown to confirm target dependency .
Q. How can structural modifications improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Key modifications :
- Solubility enhancement : Introduction of polar groups (e.g., hydroxyl or sulfonate) on the quinoline ring .
- Metabolic stability : Fluorination of the aryl ring to reduce CYP450-mediated oxidation .
- Methodology :
- QSAR modeling : Predictive models to prioritize analogs with favorable LogP and solubility .
- In vitro ADME : Microsomal stability assays and Caco-2 permeability studies .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Potential causes :
- Assay variability : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) .
- Compound purity : Impurities >5% can skew results; rigorous HPLC validation is essential .
- Resolution strategies :
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .
- Orthogonal assays : Confirm activity using alternative methods (e.g., flow cytometry for apoptosis) .
Q. What in vivo toxicity and selectivity profiles have been observed, and how are they assessed?
- Toxicity data :
- Acute toxicity (LD₅₀ >500 mg/kg in murine models) .
- Hepatotoxicity risk: Elevated ALT/AST at high doses (≥100 mg/kg) .
- Selectivity assessment :
- Therapeutic index : Ratio of cytotoxic IC₅₀ to non-toxic concentrations in normal cells (e.g., HEK-293) .
- Off-target screening : Panels of receptors/enzymes (e.g., CEREP) to identify unintended interactions .
Methodological Resources
Q. What computational tools are recommended for studying its interaction with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite for binding mode prediction .
- MD simulations : GROMACS for stability analysis of ligand-target complexes .
- Database integration : PubChem and ChEMBL for cross-referencing structural analogs .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?
- Scaffold modifications :
- Quinoline core : Substitute C3 aminomethyl group with bulkier arylalkyl chains .
- Acetamide tail : Replace 3-methoxyphenyl with heteroaromatic groups (e.g., pyridine) .
- Synthetic workflow :
- Parallel synthesis using automated reactors (e.g., Chemspeed) .
- High-throughput screening (HTS) for rapid activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
